Minovin
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Overview
Description
Minovin is a synthetic compound that belongs to the family of heterocyclic compounds. It is a promising molecule that has been extensively studied for its potential applications in scientific research. The compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and properties.
Scientific Research Applications
Alkaloid Transformation and Synthesis
Minovine, an alkaloid of Vinca minor, can be synthesized from 3-oxominovine through a multi-step process involving reactions with P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014). Additionally, the total synthesis of natural and ent-Minovine has been achieved using a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction, contributing to the understanding of its optical rotation and enantiomeric integrity (Yuan, Ishikawa, & Boger, 2005).
Neuroprotective and Anti-Inflammatory Properties
Minocycline, a derivative with anti-inflammatory and anti-apoptotic properties, has shown promise in experimental models of neurodegenerative diseases and central nervous system injuries. It has been observed to delay disease onset and mortality in reovirus encephalitis, suggesting its potential as an adjunctive therapy in viral CNS infections (Richardson-Burns & Tyler, 2005).
Cancer Treatment Potential
Studies have indicated that Minocycline can inhibit the growth of epithelial ovarian cancer. It has been observed to suppress tumor proliferation, angiogenesis, and tumor growth in vivo, pointing to its potential use in cancer treatment (Pourgholami et al., 2012).
Cardioprotective Effects
Minocycline has been shown to exhibit cardioprotective effects during ischemia/reperfusion (I/R) injury. It effectively reduces necrotic and apoptotic cell death in cardiac cells and prevents mitochondrial release of cytochrome c and Smac/DIABLO, highlighting its potential as a cardioprotective agent (Scarabelli et al., 2004).
Application in Transgenesis and Functional Genomic Analysis
The DNA transposon Minos, part of the Tc1/mariner family, is used as a tool for transgenesis and genome analysis in various animal species due to its high transposition frequency and low insertional bias (Pavlopoulos et al., 2007).
properties
CAS RN |
19074-77-2 |
---|---|
Product Name |
Minovin |
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1 |
InChI Key |
ZGZYTLPCBNDYNE-FKBYEOEOSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
synonyms |
minovine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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